molecular formula C9H8O2 B1594739 2-(2-Methylphenyl)-2-oxoacetaldehyde CAS No. 63440-60-8

2-(2-Methylphenyl)-2-oxoacetaldehyde

Cat. No.: B1594739
CAS No.: 63440-60-8
M. Wt: 148.16 g/mol
InChI Key: ILRFLXHICGHRIN-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-2-oxoacetaldehyde is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption Properties for Metal Ions

The compound 2-(biphenyl-4-yl)-2-oxoacetaldehyde oxime, closely related to 2-(2-Methylphenyl)-2-oxoacetaldehyde, exhibits significant sorption properties towards Zn(II) ions. In a study by Alici & Akın (2013), it was shown that this compound acts as an effective sorbent for Zn(II) ions in aqueous solutions. The sorption capacity was found to be 1.00 mmol/g at optimal conditions of 65°C, 75 minutes, and pH 5.0, indicating potential applications in water treatment and heavy metal ion removal (Alici & Akın, 2013).

Role in Strecker-type Degradation

Research by Zamora, Alcón, & Hidalgo (2013) highlighted the role of 4-oxo-2-alkenals, similar in structure to this compound, in the Strecker-type degradation of phenylalanine. This process leads to the formation of phenylacetaldehyde, an important intermediate in various chemical pathways. The study provides insight into the reactivities and kinetic constants of oxoalkenals, which are vital in the formation of compounds like PhIP, a byproduct of cooking meats (Zamora, Alcón, & Hidalgo, 2013).

Detection and Analysis in Food and Beverages

A method developed by Veselý, Lusk, Basařová, Seabrooks, & Ryder (2003) for analyzing aldehydes in beer utilizes a derivatization agent that reacts with carbonyl compounds, including those structurally similar to this compound. This method allows for sensitive detection of various aldehydes in beer, highlighting the compound's relevance in food chemistry and quality control (Veselý et al., 2003).

Synthesis of Thiophenes

Kumara, Gowda, Kumar, Ramesh, Sadashiva, & Junjappa (2016) reported on the synthesis of 2-methylthio-3-aroyl/heteroaroyl thiophenes using α-oxoketene dithioacetals. These compounds are structurally related to this compound and have applications in the production of thiophene derivatives, which are important in the development of pharmaceuticals and electronic materials (Kumara et al., 2016).

Fluorescent Probing of Carbonyl Compounds

Houdier, Perrier, Defrancq, & Legrand (2000) developed a new fluorescent probe for the sensitive detection of carbonyl compounds in water samples. This research underscores the importance of this compound and similar compounds in environmental monitoring and analysis (Houdier et al., 2000).

Enzymatic Conversion in Microbial Systems

Makino, Inoue, Dairi, & Itoh (2005) engineered a mutant of phenylacetaldehyde reductase, an enzyme that catalyzes the conversion ofaryl ketones and 2-alkanones to corresponding chiral alcohols, for efficient substrate conversion in concentrated 2-propanol. This research could have implications for industrial processes involving similar compounds to this compound (Makino, Inoue, Dairi, & Itoh, 2005).

Renewable Chemical Synthesis

Wegenhart & Abu‐Omar (2010) explored the use of a cationic oxorhenium(V) oxazoline complex for condensing diols and aldehydes, including biomass-derived furfural and glycerol. This process, related to the chemistry of this compound, could be significant for producing value-added chemicals and oxygenate fuel additives from renewable resources (Wegenhart & Abu‐Omar, 2010).

Protection of Carboxylic Acids

Arai, Tokuyama, Linsell, & Fukuyama (1998) synthesized 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a compound related to this compound, for use as a novel reagent in the protection of carboxylic acids. This research provides insight into synthetic chemistry applications where similar aldehyde structures are utilized (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Thioacetalization Reagent

Ran, Qun, Haifeng, Yu-long, Jun, Yan, & Dewen (2005) investigated methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, structurally akin to this compound, as a nonthiolic, odorless, and practical thioacetalization reagent. This compound showed high chemoselectivity and efficiency in converting a range of aldehydes and ketones into corresponding dithioacetals, highlighting its potential in organic synthesis (Ran et al., 2005).

Formation of Aroma-Active Strecker Aldehydes

Granvogl, Beksan, & Schieberle (2012) identified 2-substituted-5-methyl-3-oxazolines as aroma precursors capable of releasing Strecker aldehydes upon hydrolysis. This study suggests the potential of compounds like this compound in the food industry for flavor enhancement and aroma development (Granvogl, Beksan, & Schieberle, 2012).

Properties

IUPAC Name

2-(2-methylphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRFLXHICGHRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979633
Record name (2-Methylphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63440-60-8
Record name NSC127968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methylphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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